molecular formula C10H11ClN2O3 B7557470 2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide

2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide

Cat. No.: B7557470
M. Wt: 242.66 g/mol
InChI Key: IIYYGJGIJTUEAB-UHFFFAOYSA-N
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Description

2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide is a chemical compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chloroacetyl group attached to an amino group, which is further connected to a phenoxyacetamide structure

Properties

IUPAC Name

2-[3-[(2-chloroacetyl)amino]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-5-10(15)13-7-2-1-3-8(4-7)16-6-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYYGJGIJTUEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide typically involves the reaction of 3-amino phenol with chloroacetyl chloride to form the intermediate 3-[(2-chloroacetyl)amino]phenol. This intermediate is then reacted with chloroacetic acid or its derivatives under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenoxyacetamides, amines, and various condensation products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is employed in the synthesis of other chemical compounds, including herbicides, pesticides, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid Derivatives: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives share structural similarities with 2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide.

    Chloroacetamide Herbicides: Herbicides such as acetochlor and alachlor have similar chloroacetyl functional groups and exhibit comparable biological activities.

Uniqueness

2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide is unique due to its specific combination of phenoxyacetamide and chloroacetyl groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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